molecular formula C21H23N3O5 B2632304 N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide CAS No. 1251579-37-9

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide

Cat. No.: B2632304
CAS No.: 1251579-37-9
M. Wt: 397.431
InChI Key: GMNXPNZBTNTXGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N’-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a furan ring, a tricyclic system, and an ethanediamide linkage, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N’-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide typically involves multiple steps, starting with the preparation of the furan and tricyclic components. The furan ring can be synthesized through the Paal-Knorr reaction, which involves the cyclization of 1,4-dicarbonyl compounds . The tricyclic system can be constructed using a series of cyclization reactions involving appropriate precursors . The final step involves the coupling of the furan and tricyclic components through an ethanediamide linkage, typically using amide bond formation reactions under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of catalysts to enhance reaction efficiency and the implementation of continuous flow processes to streamline production .

Chemical Reactions Analysis

Scientific Research Applications

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N’-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N’-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The furan ring and tricyclic system play crucial roles in its binding affinity and specificity .

Properties

IUPAC Name

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-12-4-6-17(29-12)16(25)11-22-20(27)21(28)23-15-9-13-3-2-8-24-18(26)7-5-14(10-15)19(13)24/h4,6,9-10,16,25H,2-3,5,7-8,11H2,1H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNXPNZBTNTXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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